1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea
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Overview
Description
1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea is a complex organic compound featuring a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea typically involves multi-step organic synthesisThe final step involves the addition of the isopropylurea moiety under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Phenylsulfanyl Compounds: Molecules featuring the phenylsulfanyl group with varying backbones.
Urea Derivatives: Compounds with urea moieties attached to different core structures.
Uniqueness: 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-13(2)20-18(25)22-19-21-15-8-10-23(12-16(15)27-19)17(24)9-11-26-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONWSTTWENKSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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